

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride

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Compound of Interest

Compound Name: 1,2,2-Trimethylpiperazine
dihydrochloride

Cat. No.: B1344824

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CAS Number: 932047-03-5

This technical guide provides a comprehensive overview of **1,2,2-Trimethylpiperazine dihydrochloride**, catering to researchers, scientists, and professionals in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of substituted piperazines to offer valuable insights into its potential properties, synthesis, and biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **1,2,2-Trimethylpiperazine dihydrochloride** and related compounds is presented below. This data is crucial for understanding its behavior in various experimental settings.

Property	Value	Source
CAS Number	932047-03-5	[1]
Molecular Formula	C ₇ H ₁₈ Cl ₂ N ₂	-
Molecular Weight	201.14 g/mol	-
Appearance	White to off-white solid (presumed)	General knowledge
Solubility	Likely soluble in water and polar organic solvents	General knowledge

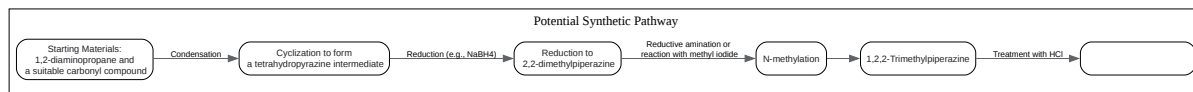
Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **1,2,2-Trimethylpiperazine dihydrochloride** is not readily available in the literature, general methods for the synthesis of substituted piperazines can be adapted. A plausible synthetic approach is outlined below, followed by a generalized experimental protocol.

General Synthesis of Substituted Piperazines

The synthesis of substituted piperazines often involves the cyclization of appropriate diamine precursors or the modification of the piperazine ring itself. For 1,2,2-Trimethylpiperazine, a potential route could involve the reaction of 1,2-diaminopropane with a suitable three-carbon electrophile, followed by N-methylation and subsequent formation of the dihydrochloride salt.

A generalized workflow for a potential synthesis is depicted below:



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Caption: A potential synthetic workflow for **1,2,2-Trimethylpiperazine dihydrochloride**.

General Experimental Protocol for Piperazine Synthesis

The following is a generalized protocol that could be adapted for the synthesis of 1,2,2-Trimethylpiperazine.

Materials:

- 1,2-diaminopropane
- Acetone (or other suitable carbonyl compound)
- Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
- Methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide)
- Hydrochloric acid (ethanolic or ethereal solution)
- Anhydrous solvents (e.g., methanol, ethanol, dichloromethane)
- Standard laboratory glassware and equipment

Procedure:

- **Cyclization:** In a round-bottom flask, dissolve 1,2-diaminopropane in a suitable solvent. Add the carbonyl compound (e.g., acetone) dropwise at a controlled temperature. The reaction may be stirred at room temperature or heated to reflux to drive the formation of the tetrahydropyrazine intermediate.
- **Reduction:** After the initial reaction is complete (monitored by TLC), cool the mixture and add a reducing agent in portions. Stir until the reduction is complete.
- **N-Methylation:** The resulting 2,2-dimethylpiperazine can be N-methylated using various methods. For the Eschweiler-Clarke reaction, the piperazine is treated with excess formaldehyde and formic acid and heated.

- **Work-up and Purification:** After the reaction, the mixture is basified and extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
- **Salt Formation:** The purified 1,2,2-Trimethylpiperazine is dissolved in an anhydrous solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **1,2,2-Trimethylpiperazine dihydrochloride** are not available in the searched databases. However, characteristic spectral features can be predicted based on the structure and data from similar piperazine derivatives.

Expected Spectroscopic Features:

- **^1H NMR:** Signals corresponding to the three methyl groups, with one being a singlet and the other two potentially being a doublet or two singlets depending on the stereochemistry and ring conformation. Protons on the piperazine ring would appear as complex multiplets.
- **^{13}C NMR:** Resonances for the three methyl carbons and the four carbons of the piperazine ring.
- **IR Spectroscopy:** Characteristic peaks for N-H stretching (if protonated), C-H stretching, and C-N stretching.
- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak corresponding to the free base ($\text{C}_7\text{H}_{16}\text{N}_2$) and characteristic fragmentation patterns of the piperazine ring.

Biological Activity and Signaling Pathways

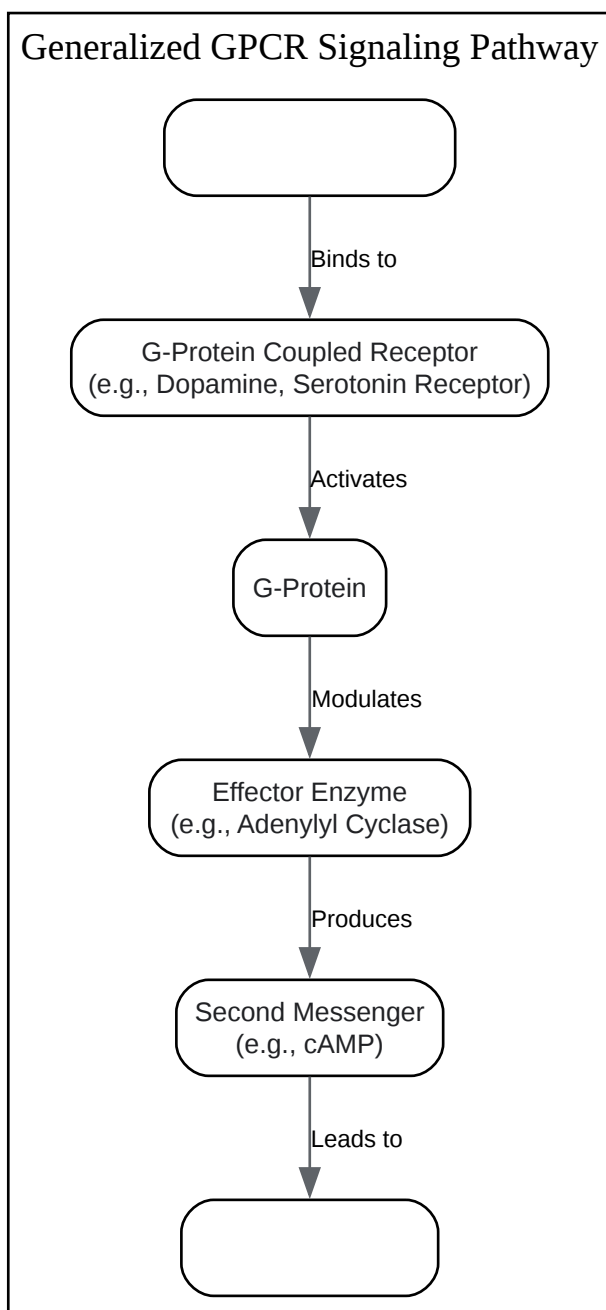
While there is no specific information on the biological activity of **1,2,2-Trimethylpiperazine dihydrochloride**, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.

Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:

- Antipsychotic
- Antidepressant
- Anxiolytic
- Antihistaminic
- Anticancer
- Antiviral
- Antifungal

The biological activity of piperazine derivatives is often attributed to their ability to interact with various receptors and enzymes in the central nervous system and other tissues.

A simplified representation of a common signaling pathway targeted by some piperazine-containing drugs, such as those acting on G-protein coupled receptors (GPCRs), is shown below.



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References

- 1. Piperazine dihydrochloride [webbook.nist.gov]
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